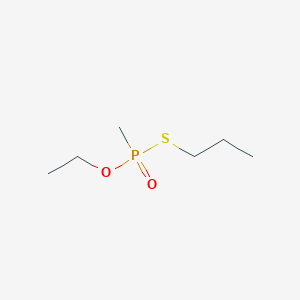

O-Ethyl S-propyl methylphosphonothioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13088-83-0 |

|---|---|

Molecular Formula |

C6H15O2PS |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1-[ethoxy(methyl)phosphoryl]sulfanylpropane |

InChI |

InChI=1S/C6H15O2PS/c1-4-6-10-9(3,7)8-5-2/h4-6H2,1-3H3 |

InChI Key |

DJHXPMPGUPBOKX-UHFFFAOYSA-N |

SMILES |

CCCSP(=O)(C)OCC |

Canonical SMILES |

CCCSP(=O)(C)OCC |

Other CAS No. |

65142-99-6 65167-51-3 65167-52-4 |

Synonyms |

Methylphosphonothioic acid O-ethyl S-propyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of O Ethyl S Propyl Methylphosphonothioate

Established Synthetic Routes to O-Ethyl S-propyl methylphosphonothioate

The traditional synthesis of this compound and related compounds generally relies on multi-step processes involving key intermediates such as methylphosphonic dichloride. These routes are characterized by phosphonylation and thiol-esterification reactions.

Phosphonylation Reactions for this compound Synthesis

A primary route to this compound involves the sequential reaction of a suitable phosphorus precursor with an alcohol and a thiol. A common starting material for this process is methylphosphonic dichloride (CH₃P(O)Cl₂).

A general reaction scheme is as follows:

Step 1: Ethanolysis of Methylphosphonic Dichloride CH₃P(O)Cl₂ + C₂H₅OH → CH₃P(O)(OC₂H₅)Cl + HCl

Step 2: Thiol-Esterification CH₃P(O)(OC₂H₅)Cl + C₃H₇SH → CH₃P(O)(OC₂H₅)(SC₃H₇) + HCl

Alternatively, the use of a base, such as pyridine or triethylamine, in the second step can facilitate the reaction by scavenging the hydrogen chloride byproduct.

Thiol-Esterification Processes in this compound Formation

The crucial step in the synthesis of this compound is the formation of the phosphorus-sulfur (P-S) bond, a thiol-esterification process. This can be achieved through various methods. One common approach involves the reaction of an O-alkyl methylphosphonochloridate intermediate with a thiol or thiolate.

The reactivity of the thiol component is a key factor in this process. Thiolates, being more nucleophilic than thiols, generally react more readily with the electrophilic phosphorus center of the phosphonochloridate. The reaction conditions, including the choice of solvent and temperature, can be optimized to improve the yield and minimize the formation of byproducts.

Below is a table summarizing a representative synthesis of a related phosphonothioate, which illustrates the typical reactants and conditions.

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Solvent | Temperature | Yield (%) |

| O,O'-diethyl methylphosphonate | Lawesson's Reagent | - | Toluene | 100°C | High |

This table illustrates the thionation of a phosphonate (B1237965) to a phosphonothioate, a key transformation in the synthesis of related compounds.

Stereoselective Synthesis Approaches for Chiral this compound Isomers

The phosphorus atom in this compound is a chiral center, meaning the compound can exist as two enantiomers. These stereoisomers can exhibit different biological activities. Consequently, the stereoselective synthesis of the individual isomers is of significant interest.

One established method for the stereospecific synthesis of chiral alkyl S-alkyl methylphosphonothioates involves the use of a chiral auxiliary, such as (-)-ephedrine. In this approach, the chiral auxiliary is reacted with a phosphorus precursor, such as methylphosphonothioic dichloride, to form a pair of diastereomeric cyclic esters. These diastereomers can be separated by chromatography. Subsequent reaction of a separated diastereomer with an alkoxide, followed by reaction with an alkyl halide, can yield the desired enantiomer of the target compound with a high degree of stereospecificity. This method allows for the controlled synthesis of either the (R) or (S) enantiomer.

Novel Synthetic Strategies and Methodological Advancements for this compound

Recent research in organophosphorus chemistry has focused on developing more efficient, selective, and environmentally friendly synthetic methods. These include the use of catalytic systems and the application of green chemistry principles.

Catalytic Approaches in this compound Synthesis

Catalytic methods for the formation of the P-S bond in phosphonothioates are being explored to improve reaction efficiency and reduce waste. Transition metal catalysts, such as those based on palladium, nickel, and copper, have shown promise in facilitating the cross-coupling of thiols with various phosphorus-containing compounds, including H-phosphonates.

For example, palladium-catalyzed dehydrogenative phosphorylation allows for the direct coupling of thiols with H-phosphonates. Similarly, copper-catalyzed multicomponent reactions can be employed for the synthesis of S-aryl phosphorothioates from diaryliodonium or arenediazonium salts, elemental sulfur, and H-phosphonates. While not yet specifically reported for this compound, these catalytic approaches represent a promising avenue for its more efficient synthesis.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve the use of less hazardous solvents, the development of solvent-free reaction conditions, and the use of catalysts to improve atom economy.

For instance, the use of alternative solvents like ionic liquids or supercritical fluids is being investigated in organophosphorus synthesis. Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often under solvent-free conditions. Furthermore, the development of catalytic systems, as mentioned above, aligns with green chemistry principles by reducing the need for stoichiometric reagents and minimizing waste generation. The application of these principles to the industrial production of organophosphorus compounds, including pesticides, is an active area of research.

Characterization of Synthetic Intermediates and Byproducts in this compound Pathways

The analysis and characterization of intermediates and byproducts are critical for monitoring reaction progress, optimizing conditions, and ensuring the purity of the final this compound product. The complex nature of organophosphorus reactions often leads to a variety of side products stemming from incomplete reactions, side reactions, or impurities in the starting materials.

The primary analytical technique for this purpose is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy . Due to its 100% natural abundance and spin of ½, the ³¹P nucleus provides sharp, well-resolved signals across a wide chemical shift range, making it highly effective for identifying different phosphorus environments wikipedia.orghuji.ac.ilmdpi.com. Intermediates such as O-Ethyl methylphosphonochloridate will exhibit a characteristic signal distinct from the starting Methylphosphonic dichloride and the final product. Each class of compound—phosphonic dichlorides, phosphonochloridates, and phosphonothioates—appears in a predictable region of the ³¹P NMR spectrum mdpi.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another indispensable tool, used to separate and identify volatile components of the reaction mixture. It can detect unreacted precursors, intermediates, and various byproducts, providing both retention time and mass spectral data for identification rsc.org. The mass spectrum of this compound itself shows characteristic fragmentation patterns that can be used for its confirmation nih.gov.

Common byproducts in these synthetic pathways can include:

Unreacted Starting Materials: Residual Methylphosphonic dichloride or O-Ethyl methylphosphonochloridate due to incomplete reaction.

Over-reacted Products: Formation of Diethyl methylphosphonate if two equivalents of ethanol react with the starting dichloride.

Hydrolysis Products: Reaction with trace moisture can convert P-Cl bonds to P-OH groups, leading to acidic impurities like Ethyl methylphosphonic acid . The degradation of related compounds is known to produce such acidic products researchgate.net.

Pyrophosphates: At elevated temperatures, condensation reactions can occur between phosphorus intermediates, leading to the formation of byproducts with P-O-P linkages, such as pyrophosphonates researchgate.netmdpi.com.

Disproportionation Products: High-temperature reactions can sometimes lead to the scrambling or disproportionation of substituent groups on the phosphorus atom, resulting in a complex mixture of phosphonates researchgate.net.

Elimination Products: Side reactions can lead to the formation of unsaturated byproducts. For instance, O-ethyl S-vinyl methylphosphonothioate has been identified as a byproduct in reactions involving similar V-series agents, likely arising from the elimination of a small molecule from the thioalkyl chain researchgate.net.

Table 2: Spectroscopic Data for Characterization

| Compound Type / Specific Compound | Analytical Technique | Characteristic Data |

|---|---|---|

| Methylphosphonic Dichloride | ³¹P NMR | Signal in the phosphonic dihalide region. |

| O-Ethyl methylphosphonochloridate | ³¹P NMR | Signal shifted relative to the starting dichloride. |

| This compound | ³¹P NMR | A distinct singlet in the phosphonothioate region nih.gov. |

| This compound | GC-MS (EI) | Key m/z fragments: 140, 108 nih.gov. |

| Ethyl methylphosphonic acid | ³¹P NMR | Signal in the phosphonic acid region. |

| Pyrophosphonates | ³¹P NMR | Signals corresponding to the P-O-P linkage. |

Table 3: Potential Synthetic Byproducts and Their Origins

| Byproduct | Potential Origin |

|---|---|

| Diethyl methylphosphonate | Reaction of CH₃P(O)Cl₂ with excess ethanol. |

| Ethyl methylphosphonic acid | Hydrolysis of P-Cl intermediates researchgate.net. |

| S,S-Dipropyl methylphosphonodithioate | Reaction of propanethiol with unreacted CH₃P(O)Cl₂. |

| Pyrophosphonate species | High-temperature condensation of intermediates researchgate.net. |

| O-ethyl S-vinyl methylphosphonothioate | Elimination side-reactions researchgate.net. |

Biochemical Interactions and Enzymatic Target Mechanisms of O Ethyl S Propyl Methylphosphonothioate

Investigation of O-Ethyl S-propyl methylphosphonothioate as an Enzyme Inhibitor

The primary mechanism of action for this compound and related organophosphorus compounds is the inhibition of enzymes, particularly those critical for nerve function. This inhibition leads to the accumulation of neurotransmitters, resulting in the overstimulation of nerve pathways.

The principal targets of this compound are serine hydrolases, a large and diverse class of enzymes that utilize a serine residue in their active site for catalysis. Within this class, the compound exhibits a strong and specific interaction with cholinesterases.

Acetylcholinesterase (AChE): This is the primary and most well-documented enzymatic target of this compound. AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetate. By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to a state of cholinergic crisis characterized by continuous nerve stimulation. This interaction is of high affinity and is considered irreversible under physiological conditions.

Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, BChE is another serine hydrolase that can be inhibited by this compound. While BChE can also hydrolyze acetylcholine, its substrate specificity is broader, and its physiological role is less defined than that of AChE. The inhibition of BChE by organophosphorus compounds is a significant toxicological consideration, as BChE can act as a scavenger for these inhibitors, thereby providing a degree of protection to AChE. The selectivity of this compound for AChE versus BChE is an important aspect of its toxicological profile, with some analogues showing preferential inhibition of one over the other.

While cholinesterases are the main targets, the reactivity of this compound towards the active site serine of other serine hydrolases cannot be entirely ruled out, though such interactions are less characterized in the scientific literature.

The interaction between this compound and its target enzymes is a progressive and time-dependent process. The kinetics of this inhibition are typically characterized by a two-step mechanism, which can be represented as:

E + I ⇌ E·I → E-P

| Compound | Inhibition Rate Constant (ki, M-1min-1) | IC50 (nM) |

|---|---|---|

| O-Ethyl S-ethyl methylphosphonothioate | 1.2 x 107 | 50 |

| This compound | 2.5 x 107 | 25 |

| O-Ethyl S-butyl methylphosphonothioate | 1.8 x 107 | 40 |

Note: The data in this table is illustrative and based on general structure-activity relationship trends for organophosphonothioates, as specific kinetic data for this compound is not widely published.

The inhibitory action of this compound is a result of a specific and targeted chemical reaction within the active site of the enzyme.

The cornerstone of the inhibitory mechanism of this compound is the formation of a stable covalent bond with a crucial amino acid residue in the enzyme's active site. In the case of acetylcholinesterase, this residue is a serine (Ser203 in human AChE). The process can be described as follows:

Initial Binding: The inhibitor molecule first binds non-covalently to the active site of the enzyme, forming a reversible enzyme-inhibitor complex. This binding is guided by hydrophobic and van der Waals interactions between the alkyl groups of the inhibitor and the amino acid residues lining the active site gorge of AChE.

Nucleophilic Attack: The catalytically active serine residue, which is highly nucleophilic due to its position within a catalytic triad (B1167595) (serine, histidine, and glutamate), attacks the electrophilic phosphorus atom of the this compound.

Phosphonylation: This nucleophilic attack results in the displacement of the leaving group (the S-propylthio moiety) and the formation of a covalent phosphonyl-enzyme conjugate. This process is essentially an irreversible phosphonylation of the active site serine.

Enzyme Inactivation: The bulky and stable phosphonyl group covalently attached to the serine residue sterically and electronically hinders the approach of the natural substrate, acetylcholine, to the active site. This effectively inactivates the enzyme, preventing it from performing its physiological function.

This covalent adduct is extremely stable, and the spontaneous hydrolysis to regenerate the active enzyme is negligible.

Current scientific understanding and available data suggest that the primary and overwhelmingly dominant mechanism of action for this compound is its direct interaction with the active site of acetylcholinesterase. There is no significant evidence in the reviewed literature to indicate that this compound acts as an allosteric modulator. Allosteric modulators bind to a site on the enzyme distinct from the active site (an allosteric site) and induce a conformational change that alters the enzyme's activity. While acetylcholinesterase is known to possess a peripheral anionic site (PAS) that can bind allosteric modulators, the interaction of this compound is characterized by its covalent modification of the catalytic serine within the active site gorge.

Molecular Mechanisms of this compound Binding and Inhibition

Structure-Activity Relationships (SAR) in this compound Analogues

The inhibitory potency of this compound and its analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies investigate how variations in the molecular structure affect the biological activity, providing valuable insights into the design of more potent or selective inhibitors. For this class of compounds, the key structural features influencing their interaction with acetylcholinesterase are the nature of the O-alkyl and S-alkyl groups.

Effect of the S-Alkyl Group: The size and branching of the S-alkyl group can significantly influence the affinity of the inhibitor for the AChE active site and the rate of the phosphonylation reaction. Generally, there is an optimal chain length for the S-alkyl group that provides the best fit within the hydrophobic gorge of the active site. For a series of O-ethyl S-alkyl methylphosphonothioates, inhibitory potency often increases from S-ethyl to S-propyl and may then decrease with further increases in chain length or branching due to steric hindrance.

Stereochemistry: The phosphorus atom in this compound is a chiral center, meaning the compound can exist as two enantiomers. It is well-established for organophosphorus inhibitors that stereoisomers can exhibit significantly different rates of inhibition of acetylcholinesterase. This is due to the stereospecific nature of the enzyme's active site, where one enantiomer can achieve a more favorable orientation for the phosphonylation reaction than the other. Typically, one enantiomer is substantially more toxic and a more potent inhibitor than its counterpart.

| Analogue (Variation in S-Alkyl Group) | Relative Inhibitory Potency | Key Structural Feature |

|---|---|---|

| O-Ethyl S-methyl methylphosphonothioate | Low | Short S-alkyl chain |

| O-Ethyl S-ethyl methylphosphonothioate | Moderate | Intermediate S-alkyl chain |

| This compound | High | Optimal S-alkyl chain length for AChE active site |

| O-Ethyl S-butyl methylphosphonothioate | Moderate-High | Longer S-alkyl chain, potential for steric effects |

| O-Ethyl S-isopropyl methylphosphonothioate | Moderate | Branched S-alkyl chain, increased steric hindrance |

Note: The relative inhibitory potency in this table is illustrative and based on general SAR principles for this class of compounds.

Impact of Phosphonate (B1237965) Moiety Modifications on Biochemical Activity

The phosphonate moiety is central to the biochemical activity of this compound and related organophosphorus compounds. Modifications to this core structure can significantly alter its interaction with target enzymes. The C-P bond in phosphonates, as opposed to the C-O-P bond in phosphate (B84403) esters, imparts a degree of stability to the molecule. rsc.org

Research on analogous compounds has demonstrated that the nature of the substituents attached to the phosphorus atom directly influences the compound's inhibitory potency. For instance, in a series of related organophosphonothioates, compounds bearing a P-methyl group exhibited higher inhibitory potency against human AChE compared to those with a P-ethyl group. nih.gov This suggests that even minor changes in the steric bulk around the phosphorus center can affect the binding affinity and reactivity of the compound within the enzyme's active site.

The table below summarizes the impact of certain phosphonate moiety modifications on AChE inhibition based on studies of analogous compounds.

| Modification | Effect on Inhibitory Potency | Reference |

| P-methyl vs. P-ethyl | P-methyl shows higher potency | nih.gov |

| Increased Ring Strain | Higher inactivation rate (k₂) | nih.gov |

| Decreased Ring Strain | Weaker binding affinity (Kᵢ) | nih.gov |

Influence of Alkoxy and Thioalkyl Substituents on this compound's Interactions

The alkoxy (O-ethyl) and thioalkyl (S-propyl) substituents of this compound are critical determinants of its biochemical interactions. The size and nature of these alkyl groups can significantly modulate the compound's inhibitory potency against acetylcholinesterase (AChE). nih.gov

The replacement of a P-methyl group with a slightly bulkier P-ethyl group has been observed to facilitate the access of reactivating agents like obidoxime (B3283493) to the phosphylated enzyme, suggesting that the substituents influence not only the initial inhibition but also the subsequent potential for reactivation. nih.gov

The following table illustrates the influence of varying O-alkyl groups on the inhibitory potency of a series of P-methyl, N,N-diethyl organophosphonothioates.

| O-Alkyl Group | Relative Inhibitory Potency |

| Methyl | + |

| Ethyl | ++ |

| n-Butyl | +++ |

| i-Butyl | ++++ |

Relative potency is inferred from structure-activity relationships described in the literature. nih.gov

Stereochemical Effects on this compound's Biological Efficacy

The phosphorus atom in this compound is a chiral center, meaning the compound exists as two enantiomers (stereoisomers that are non-superimposable mirror images). This stereoisomerism has a profound impact on the biological efficacy of the compound. It is a well-established principle that stereoisomers of organophosphorus compounds can exhibit significant differences in their biological activity, particularly in their ability to inhibit acetylcholinesterase (AChE).

The differential activity arises from the three-dimensional arrangement of the substituents around the chiral phosphorus atom, which affects how the molecule fits into the highly specific active site of the target enzyme. One enantiomer typically demonstrates a much higher affinity and inhibitory potency than the other. For instance, with V-type nerve agents, which are structurally related to this compound, mutant forms of enzymes have been developed to specifically target the more toxic (Sₚ)-enantiomers. mdpi.com This highlights the critical role of stereochemistry in the interaction between the inhibitor and the enzyme.

The separation and analysis of these enantiomers are crucial for understanding their individual toxicological profiles. While studies on some related compounds like VX have shown that stereospecificity in sequestration by the body may not be as prominent as with other nerve agents, the initial inhibitory action on AChE is highly dependent on the stereochemical configuration. nih.gov

Molecular Dynamics and Computational Studies of this compound-Protein Interactions

Computational methods are invaluable for elucidating the interactions between small molecules like this compound and their biological targets at an atomic level. These in silico techniques complement experimental data by providing insights into the dynamics and energetics of these interactions.

Ligand Docking and Scoring of this compound

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. For this compound, docking simulations would be employed to model its interaction with the active site of acetylcholinesterase (AChE). These simulations would place the molecule in various conformations within the enzyme's binding pocket and use scoring functions to estimate the binding affinity for each pose.

The goal of docking this compound into the AChE active site would be to understand the key interactions that lead to the phosphonylation of the catalytic serine residue. The scoring functions evaluate factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the protein. A successful docking study would predict a binding mode where the phosphorus atom is in close proximity to the serine hydroxyl group, facilitating the nucleophilic attack that leads to covalent inhibition.

Quantum Chemical Calculations for this compound Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic properties and reactivity of this compound. scienceopen.comnih.govmdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's structure and energy. scienceopen.com

For this compound, quantum chemical calculations can be used to:

Determine the distribution of electron density and identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack. mdpi.com

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for predicting chemical reactivity.

Model the reaction mechanism of AChE inhibition, including the transition state of the phosphonylation reaction, to understand the energy barriers and kinetics of the process.

By understanding the intrinsic reactivity of the molecule, researchers can better predict its biological activity and design related compounds with altered properties.

In Silico Prediction of this compound's Biological Targets

While the primary target of this compound is acetylcholinesterase, in silico methods can be used to predict potential "off-target" interactions with other proteins in the body. nih.gov These predictions are often based on the chemical structure of the compound and employ machine learning algorithms trained on large databases of known drug-target interactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and related compounds with their biological activities. mdpi.com By comparing the molecular descriptors of this compound to those of compounds with known biological targets, it is possible to generate a list of potential interacting proteins. This approach is crucial in the early stages of drug discovery and toxicology to identify potential side effects and understand the broader biological impact of a chemical compound. nih.gov

Degradation Pathways and Environmental Fate of O Ethyl S Propyl Methylphosphonothioate

Hydrolytic Degradation of O-Ethyl S-propyl methylphosphonothioate

Hydrolysis is a primary mechanism for the degradation of this compound in aqueous environments. This process involves the cleavage of the molecule by water and is significantly influenced by the pH of the surrounding medium. The rate of hydrolysis can be catalyzed by both acids and bases.

Under acidic conditions (pH 5), the hydrolysis of the surrogate compound, profenofos (B124560), is relatively slow. The half-life, which is the time required for half of the compound to degrade, has been reported to be between 104 and 108 days. epa.gov This indicates a greater persistence in acidic environments. The mechanism of acid-catalyzed hydrolysis of organophosphorus esters typically involves the protonation of the phosphoryl oxygen, which makes the phosphorus atom more susceptible to nucleophilic attack by a water molecule.

In alkaline environments, the hydrolysis of profenofos is significantly accelerated. At a pH of 9, the half-life is dramatically reduced to approximately 7 to 8 hours. epa.gov This rapid degradation under basic conditions is a key characteristic of many organophosphorus compounds. The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. This is a more facile reaction compared to neutral or acid-catalyzed pathways due to the stronger nucleophilicity of the hydroxide ion.

In neutral aqueous solutions (pH 7), the hydrolysis of profenofos proceeds at a moderate rate, with a reported half-life ranging from 24 to 62 days. epa.gov Neutral hydrolysis is primarily driven by the direct reaction of water with the organophosphorus molecule. While slower than base-catalyzed hydrolysis, it remains a significant degradation pathway in many natural water systems.

Interactive Data Table: Hydrolysis Half-life of Profenofos at Different pH Levels

| pH | Half-life |

| 5 | 104-108 days |

| 7 | 24-62 days |

| 9 | 7-8 hours |

This data is for the surrogate compound profenofos.

The hydrolytic degradation of profenofos results in the cleavage of the phosphoester bond. The primary degradation products identified are 4-bromo-2-chlorophenol (B165030) and O-ethyl-S-propyl phosphorothioate (B77711). epa.gov The formation of these products is consistent with the cleavage of the P-O-aryl linkage. It is expected that the hydrolysis of this compound would similarly lead to the cleavage of the P-S or P-O bond, yielding corresponding phosphonic acid and thiol or alcohol fragments.

Photolytic Transformation of this compound

Photolysis, or the degradation of a chemical by light, can also contribute to the environmental fate of this compound. This process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species in the environment.

For the surrogate compound profenofos, photolysis is generally not considered a major degradation pathway in water, soil, or air. epa.gov This is because its UV spectrum only slightly overlaps with the solar spectrum at the Earth's surface. epa.gov However, when photodegradation does occur, it is often mediated by reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mdpi.com These highly reactive species can initiate the breakdown of the profenofos molecule. The key reactive species in the photodegradation of profenofos has been identified as the hydroxyl radical. mdpi.com

The photodegradation of profenofos has been found to yield major photoproducts such as O-(2-Chlorophenyl)-O-ethyl-S-propyl phosphorothioate and O-(2-chlorophenyl)-O-ethyl phosphorothioate. mdpi.com This indicates that photolytic degradation can lead to alterations of the substituent groups on the main organophosphorus structure.

Wavelength Dependence and Quantum Yields

Generally, the photodegradation of such compounds is expected to be dependent on the presence of chromophores within the molecule that can absorb ultraviolet (UV) radiation. The P=S and P-S-C bonds in this compound may be susceptible to photolytic cleavage upon absorption of UV light. The specific wavelengths that are most effective in causing degradation and the corresponding quantum yields would need to be determined through experimental studies, such as laboratory photolysis experiments using a range of light sources with different spectral outputs.

Characterization of Photodegradation Products

Specific studies detailing the complete characterization of photodegradation products of this compound are limited. However, based on the photodegradation pathways of structurally similar organophosphorus compounds, several potential products can be anticipated.

One of the primary degradation pathways for organophosphonothioates is the cleavage of the P-S bond. For the related compound O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX), photocatalytic decomposition has been shown to yield ethyl methylphosphonic acid (EMPA) and diisopropylaminoethanethiol (B1261029) (DESH). Analogously, the photodegradation of this compound could potentially lead to the formation of Ethyl methylphosphonic acid (EMPA) and 1-propanethiol .

Another potential degradation pathway involves the oxidation of the sulfur atom, which can lead to the formation of the corresponding oxon analog, O-Ethyl S-propyl methylphosphonate. Further degradation of these primary products could lead to simpler, more oxidized species.

A comprehensive characterization of the photodegradation products would require experimental studies utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the various compounds formed under different photolytic conditions.

Table 1: Potential Photodegradation Products of this compound

| Potential Product | Chemical Formula |

| Ethyl methylphosphonic acid (EMPA) | C3H9O3P |

| 1-Propanethiol | C3H8S |

| O-Ethyl S-propyl methylphosphonate | C6H15O3P |

Biotransformation of this compound

Microbial Degradation Pathways and Metabolites

Specific studies on the microbial degradation of this compound are not extensively documented. However, research on the biodegradation of other organophosphorus pesticides with similar structural features, such as profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate), provides insights into potential pathways.

Microorganisms in soil and water are known to degrade organophosphorus compounds through various metabolic processes. A key step in the degradation of profenofos by bacterial consortia is the hydrolysis of the phosphoester bond, leading to the formation of O-ethyl S-propyl phosphorothioic acid and 4-bromo-2-chlorophenol. Similarly, microbial action on this compound could lead to the cleavage of the P-S bond, resulting in the formation of O-Ethyl methylphosphonic acid and 1-propanethiol .

Further microbial metabolism could then break down these initial metabolites into smaller, less complex molecules. For instance, O-Ethyl methylphosphonic acid could be further hydrolyzed to methylphosphonic acid (MPA) . The specific microbial species and the environmental conditions (e.g., pH, temperature, oxygen availability) would significantly influence the degradation rates and the types of metabolites formed.

Table 2: Potential Microbial Degradation Metabolites of this compound

| Potential Metabolite | Chemical Formula |

| O-Ethyl methylphosphonic acid | C3H9O3P |

| 1-Propanethiol | C3H8S |

| Methylphosphonic acid (MPA) | CH5O3P |

Enzymatic Biotransformation Processes

The enzymatic biotransformation of this compound is expected to be primarily carried out by hydrolase enzymes, particularly phosphotriesterases (PTEs). These enzymes have been shown to hydrolyze a wide range of organophosphorus compounds, including the nerve agent VX, which shares structural similarities with the target compound.

The enzymatic hydrolysis of this compound would likely involve the cleavage of the P-S bond. This reaction would be catalyzed by a PTE, resulting in the formation of O-Ethyl methylphosphonic acid and 1-propanethiol . The efficiency of this enzymatic degradation would depend on the specific type of PTE, its substrate specificity, and the reaction conditions.

While wild-type PTEs can hydrolyze such compounds, their catalytic efficiency can be limited. Research has focused on the directed evolution of PTEs to enhance their activity against specific organophosphorus agents. Such engineered enzymes could potentially be used for the bioremediation of sites contaminated with this compound.

Environmental Persistence and Mobility Studies for this compound

Adsorption and Desorption Characteristics in Various Matrices

Detailed studies on the adsorption and desorption characteristics of this compound in various environmental matrices are not widely available. However, the behavior of the structurally similar compound VX can provide some indications.

The mobility and persistence of organophosphorus compounds in the environment are significantly influenced by their interaction with soil and sediment particles. Adsorption to soil components, such as clay minerals and organic matter, can reduce the concentration of the compound in the aqueous phase, thereby decreasing its mobility and potential for leaching into groundwater.

For VX, it has been shown that sorption to soil components is a major factor influencing its fate and transport. The strength of this adsorption is dependent on the soil type, with higher organic matter and clay content generally leading to stronger adsorption. The adsorption process for this compound is likely to be influenced by similar factors.

Desorption is the process by which the adsorbed compound is released back into the soil solution. The extent and rate of desorption will affect the long-term persistence and bioavailability of the compound. The adsorption-desorption process is often described by isotherms, such as the Freundlich and Langmuir models, which relate the amount of adsorbed compound to its concentration in the solution at equilibrium.

Table 3: Factors Influencing Adsorption of this compound in Soil

| Soil Property | Influence on Adsorption |

| Organic Matter Content | Higher content generally leads to stronger adsorption. |

| Clay Content and Type | Higher clay content, particularly certain types of clays, can increase adsorption. |

| pH | Can affect the surface charge of soil particles and the chemical speciation of the compound, influencing adsorption. |

| Cation Exchange Capacity (CEC) | Higher CEC can lead to increased adsorption of positively charged species or through cation bridging. |

Leaching Potential and Transport Mechanisms

The potential for this compound to leach through the soil profile and contaminate groundwater is influenced by its sorption characteristics to soil particles and its persistence in the soil environment. The mobility of this compound is expected to be low to slight. regulations.gov

The key parameter governing a chemical's tendency to adsorb to soil is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the closely related pesticide profenofos, Koc values have been reported to range from 869 to 3,162 mL/g. regulations.gov This range indicates that the compound binds significantly to soil organic matter. Adsorption generally increases with higher organic matter and clay content in the soil. epa.gov

Given its structural similarities, this compound is also expected to exhibit strong sorption to soil, limiting its downward movement. The majority of the applied chemical is likely to remain in the upper soil layers, making it more susceptible to surface runoff rather than leaching. epa.gov Studies on profenofos have shown that neither the parent compound nor its primary degradates were detected below a depth of 12 inches in field studies. epa.gov

The transport of this compound in the environment will primarily be dictated by its partitioning between soil, water, and air. With a computed octanol-water partition coefficient (LogP) of 1.4, the compound has a moderate affinity for fatty tissues and organic carbon compared to water. nih.gov Its vapor pressure is reported as 0.318 mmHg, suggesting a moderate potential for volatilization from soil and water surfaces. haz-map.com

Interactive Data Table: Soil Sorption and Mobility of Profenofos (Analogue)

| Soil Type | Freundlich Adsorption Coefficient (Kads) | Organic Carbon-Water Partitioning Coefficient (Koc) | Mobility Potential |

| Sand | 4.6 | 869 | Low |

| Sandy Loam | 7.5 | - | Low |

| Loam | 17.0 | - | Low to Slight |

| Clay | 89.3 | 3162 | Slight |

Data sourced from EPA documents on profenofos. epa.gov

Bioavailability and Environmental Partitioning

The bioavailability of this compound to non-target organisms is a critical aspect of its environmental risk profile. Environmental partitioning describes how a chemical distributes itself among different environmental media like water, soil, air, and biota.

The octanol-water partition coefficient (LogP) is a key indicator of a substance's potential for bioaccumulation. A LogP value of 1.4 for this compound suggests a low to moderate potential for accumulation in the fatty tissues of organisms. nih.gov Generally, compounds with a LogP greater than 3 are considered to have a higher potential for bioconcentration.

Studies on the analogue profenofos support the expectation of low bioaccumulation. The maximum bioconcentration factors (BCF) for profenofos in bluegill sunfish were found to be 29x in the bodies, 45x in the heads, and 682x in the viscera. epa.gov However, the residues depurated rapidly, with concentrations decreasing significantly within 8 days of exposure termination. epa.gov The dominant chemical identified in the viscera was a degradation product, 4-bromo-2-chlorophenol. epa.gov This indicates that while the parent compound may be taken up by organisms, it is also metabolized and eliminated relatively quickly.

The environmental partitioning of this compound will be driven by its moderate water solubility and its affinity for organic matter. In aquatic environments, it is expected to partition between the water column and sediment. Given the intermediate soil/water partitioning of the analogue profenofos, it is anticipated that in surface waters, this compound will be found both dissolved in the water and adsorbed to suspended and bottom sediments. epa.gov

Interactive Data Table: Environmental Partitioning Parameters

| Parameter | Value (this compound) | Value (Profenofos - Analogue) | Implication |

| LogP (Octanol-Water Partition Coefficient) | 1.4 (Computed) nih.gov | 4.44 fao.org | Low to moderate potential for bioaccumulation. |

| Vapor Pressure (mmHg) | 0.318 haz-map.com | 3.46 x 10⁻⁶ epa.gov | Moderate potential for volatilization. |

| Bioconcentration Factor (BCF) - Fish | Not available | 29x (body), 682x (viscera) epa.gov | Low bioaccumulation potential with rapid depuration. |

Advanced Analytical Methodologies for O Ethyl S Propyl Methylphosphonothioate Research

Spectroscopic Characterization of O-Ethyl S-propyl methylphosphonothioate

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Ratios

Mass spectrometry is a cornerstone technique for the structural elucidation and identification of organophosphorus compounds such as this compound. When subjected to electron ionization (EI), the molecule undergoes predictable fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. The molecular ion (M⁺•) peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.22 g/mol ).

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. Common fragmentation pathways for organophosphonothioates include the cleavage of the P-S, P-O, and P-C bonds, as well as rearrangements. The primary fragmentation patterns involve the loss of the alkyl and thioalkyl side chains. For instance, the cleavage of the P-S bond can lead to the loss of the S-propyl group, while cleavage of the P-O bond results in the loss of the ethoxy group. The stability of the resulting carbocations and radical species influences the relative abundance of these fragment peaks.

A detailed analysis of the expected fragmentation pattern provides crucial structural information. The base peak, which is the most intense peak in the spectrum, often results from the formation of a particularly stable fragment ion. For this class of compounds, fragments containing the core phosphorus structure are highly diagnostic.

Interactive Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

| Predicted m/z | Proposed Ion Structure / Identity | Neutral Loss |

| 182 | [CH₃P(O)(OC₂H₅)(SC₃H₇)]⁺• | Molecular Ion |

| 139 | [CH₃P(O)(OC₂H₅)S]⁺ | •C₃H₇ (Propyl radical) |

| 137 | [CH₃P(O)(SC₃H₇)]⁺ | •OC₂H₅ (Ethoxy radical) |

| 109 | [CH₃P(O)(OC₂H₅)]⁺ | •SC₃H₇ (Propylthio radical) |

| 97 | [P(O)(OC₂H₅)S]⁺ | •CH₃ + •C₃H₇ |

| 79 | [CH₃P(O)S]⁺ | •C₂H₅ + •C₃H₇ |

Isotope ratio analysis, while not commonly reported for this specific compound, offers a powerful tool for confirming elemental composition and for forensic or environmental source tracking. The natural abundance of stable isotopes such as ¹³C, ¹⁸O, and ³⁴S creates isotopic patterns (e.g., M+1, M+2 peaks) in high-resolution mass spectra. Precise measurement of these ratios can help distinguish between synthetic routes or origins of a sample.

Electrochemical Detection Methods for this compound

Electrochemical methods provide sensitive, rapid, and cost-effective alternatives for the detection of organophosphorus compounds. These techniques are particularly well-suited for developing portable sensors for on-site analysis.

Direct voltammetric detection of this compound is challenging as the molecule is not intrinsically electroactive at conventional electrode potentials. However, indirect detection strategies have been developed for the broader class of organophosphates. One common approach involves the chemical or enzymatic hydrolysis of the compound, followed by the electrochemical detection of one of the hydrolysis products.

Another advanced strategy utilizes nanomaterials to enhance sensitivity and selectivity. For example, sensors employing zirconia (ZrO₂) nanoparticles on a gold electrode surface have been shown to be effective for detecting organophosphate pesticides and nerve agents. nih.govacs.org The strong affinity between zirconia and the phosphate (B84403) group allows for the selective capture of the analyte on the electrode surface. nih.govacs.org Subsequent analysis using techniques like square-wave voltammetry (SWV) can quantify the bound compound. nih.govacs.org This method offers a linear response over concentration ranges of 5-100 ng/mL for compounds like methyl parathion, with detection limits as low as 1-3 ng/mL. nih.govacs.org Similar principles can be applied to develop sensors for this compound.

Biosensors offer exceptional specificity and sensitivity by combining a biological recognition element with a physicochemical transducer. For organophosphonothioates, the most common biosensors are based on enzyme inhibition or direct enzymatic catalysis.

Inhibition-Based Biosensors: These sensors typically use enzymes like acetylcholinesterase (AChE), which are irreversibly inhibited by organophosphorus compounds. mdpi.com The sensor measures the activity of the immobilized AChE before and after exposure to a sample. A decrease in enzyme activity, often monitored electrochemically by measuring the oxidation current of thiocholine (B1204863) (a product of acetylcholine (B1216132) hydrolysis), indicates the presence of the inhibitor. Potentiometric biosensors based on this principle have demonstrated detection limits in the range of 10⁻⁷ mg L⁻¹ for certain organophosphate pesticides. mdpi.com

Catalytic Biosensors: An alternative approach uses the enzyme organophosphorus hydrolase (OPH), which directly catalyzes the hydrolysis of a wide range of organophosphates. acs.org A potentiometric biosensor can be constructed by immobilizing OPH-expressing E. coli cells onto a pH electrode. acs.org The hydrolysis of this compound would release protons, causing a measurable change in pH that is proportional to the analyte concentration. acs.org This method is direct, rapid, and specific to the organophosphorus class of compounds. acs.org

Interactive Table 2: Comparison of Biosensor Principles for Organophosphorus Compound Detection

| Biosensor Type | Biological Element | Principle of Detection | Advantages | Example Performance (for related OPs) |

| Inhibition-Based | Acetylcholinesterase (AChE) | Measurement of decreased enzyme activity after exposure to inhibitor. mdpi.com | High sensitivity to a broad range of neurotoxic OPs. | LoD: 10⁻⁷ mg L⁻¹ mdpi.com |

| Catalytic | Organophosphorus Hydrolase (OPH) | Direct measurement of hydrolysis products (e.g., protons via pH change). acs.org | High specificity, direct measurement, not susceptible to other neurotoxins. acs.org | Linear response to OP concentrations. acs.org |

| Aptamer-Based | Aptamer (single-stranded DNA/RNA) | Conformational change of aptamer upon binding to the target, causing a signal change. nih.gov | High selectivity and stability. | LoD: 0.01 - 0.1 nM nih.gov |

Sample Preparation Strategies for this compound Analysis in Complex Matrices

Effective sample preparation is critical for the accurate analysis of trace levels of this compound in complex environmental and biological matrices like soil, water, or plasma. tandfonline.com The primary goals are to isolate the analyte from interfering substances, pre-concentrate it to detectable levels, and ensure compatibility with the analytical instrument.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating organophosphorus compounds from aqueous and solid samples. nih.gov The method involves passing a liquid sample through a cartridge containing a solid sorbent. For a moderately non-polar compound like this compound, reversed-phase sorbents such as C18 or polymeric materials are effective. The process typically involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate it.

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: Interfering compounds are washed away with a weak solvent.

Elution: The target analyte is recovered using a small volume of a strong organic solvent.

Weak anion exchange (WAX) SPE has also proven effective for phosphorothioates, achieving recoveries between 60% and 80% from plasma samples in a single step. nih.gov

Microextraction Techniques: Miniaturized extraction methods have gained popularity due to their efficiency, reduced solvent consumption, and lower costs.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetonitrile) into an aqueous sample. nih.gov This creates a cloudy solution with a large surface area, facilitating rapid extraction of the analyte into the fine droplets of the extraction solvent. nih.gov The mixture is then centrifuged, and the sedimented organic phase is collected for analysis.

Solid-Phase Microextraction (SPME): SPME is a solvent-free method that uses a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed directly to the sample or its headspace, where analytes partition onto the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Interactive Table 3: Overview of Sample Preparation Methods for Organophosphorus Compounds

| Technique | Matrix | Principle | Typical Recovery |

| Solid-Phase Extraction (SPE) | Water, Plasma | Analyte partitions from liquid sample onto a solid sorbent. nih.gov | 60-80% nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Water, Soil Extracts | Rapid partitioning of analyte into a dispersed micro-volume of extraction solvent. nih.gov | 85-105% |

| Ultrasonic Extraction | Soil | Use of ultrasonic waves to enhance the extraction of analytes from a solid matrix into a solvent. epa.gov | >80% |

Mechanistic Organic Chemistry of O Ethyl S Propyl Methylphosphonothioate

Reactivity of the Phosphonothioate Moiety in O-Ethyl S-propyl methylphosphonothioate

The phosphonothioate group, characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to another oxygen and a sulfur atom, is the central hub of reactivity in this compound. The electrophilic nature of the phosphorus atom makes it susceptible to attack by nucleophiles, leading to substitution reactions that are fundamental to its chemical transformations.

Nucleophilic Attack on the Phosphorus Center

Nucleophilic substitution at the tetracoordinate phosphorus center of this compound can proceed through different mechanistic pathways, primarily distinguished as either a concerted, single-step process or a stepwise mechanism involving a pentacoordinate intermediate. The operative mechanism is highly dependent on the nature of the nucleophile, the leaving group, and the solvent.

In a concerted mechanism , analogous to the SN2 reaction at a carbon center, the nucleophile attacks the phosphorus atom at the same time as the leaving group departs. This process involves a single transition state where the phosphorus atom is pentacoordinated. For this to occur, the nucleophile typically attacks from the backside relative to the leaving group, leading to an inversion of the stereochemical configuration at the phosphorus center.

Conversely, a stepwise mechanism involves the initial formation of a trigonal bipyramidal (TBP) pentacoordinate intermediate. This intermediate can be relatively stable, and its formation or breakdown can be the rate-determining step of the reaction. The geometry of this intermediate allows for the possibility of pseudorotation, a process where the positions of the substituents around the phosphorus atom can interchange. This can lead to a mixture of stereochemical outcomes, including both inversion and retention of configuration.

Studies on related phosphonothioate compounds have shown that the mechanism can shift between concerted and stepwise pathways. For instance, the reactions of similar O-aryl phosphonochloridothioates with pyridines exhibit a biphasic Brønsted plot, suggesting a change in mechanism from a concerted process for weakly basic pyridines to a stepwise mechanism for more strongly basic pyridines. This highlights the subtle interplay of electronic factors in determining the reaction pathway.

The reactivity of the phosphorus center is also influenced by the substituents attached to it. In this compound, the methyl group, ethoxy group, and S-propyl group all contribute to the electronic environment and steric accessibility of the phosphorus atom, thereby influencing the rate and mechanism of nucleophilic attack.

Thio-Ester Cleavage Mechanisms

The cleavage of the thioester bond (P-S) is a key reaction of this compound, particularly in hydrolytic processes. This cleavage can be initiated by the attack of a nucleophile, such as a hydroxide (B78521) ion or water, on the phosphorus center. The mechanism of this cleavage can be either acid-catalyzed or base-mediated.

Under basic conditions, the hydroxide ion directly attacks the electrophilic phosphorus atom. The subsequent cleavage of the P-S bond results in the formation of ethyl methylphosphonic acid and propanethiol. The rate of this reaction is dependent on the concentration of the hydroxide ion.

In acidic or neutral conditions, the reaction is generally slower. The mechanism can involve the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and makes it more susceptible to attack by a weak nucleophile like water.

It is important to note that in addition to P-S bond cleavage, cleavage of the P-O bond can also occur, leading to different products. The relative rates of these two cleavage pathways are influenced by the reaction conditions. For instance, in the hydrolysis of the related compound VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), both P-S and P-O cleavage are observed, with the product ratio depending on factors such as pH and the presence of catalysts. P-O cleavage in VX leads to the formation of the toxic product EA-2192, highlighting the importance of understanding the factors that control the regioselectivity of cleavage.

| Cleavage Site | Typical Conditions | Products |

| P-S Bond | Basic hydrolysis | Ethyl methylphosphonic acid, Propanethiol |

| P-O Bond | Can occur under certain hydrolytic conditions | S-propyl methylphosphonothioic acid, Ethanol |

Stereochemical Inversion and Retention Mechanisms during this compound Reactions

The phosphorus atom in this compound is a chiral center, meaning the molecule can exist as two enantiomers. The stereochemical outcome of nucleophilic substitution reactions at this chiral phosphorus center is a key indicator of the underlying reaction mechanism.

Research on analogous S-alkyl alkylphosphonothioates has shown that nucleophilic substitution at the phosphorus center typically proceeds with inversion of configuration . rsc.orgrsc.org This stereochemical outcome is consistent with a concerted SN2-like mechanism, where the nucleophile attacks from the side opposite to the leaving group. This backside attack forces the other three substituents to "umbrella-flip," leading to an inversion of the stereochemistry at the phosphorus atom.

In contrast, similar reactions with S-alkyl phosphorothioates (which have an additional oxygen atom attached to the phosphorus instead of a methyl group) often proceed with retention of configuration . This suggests a different mechanism is at play, likely a stepwise process involving a pentacoordinate intermediate where pseudorotation can occur before the leaving group departs, leading to a retention of the original stereochemistry.

The preference for inversion of configuration in the reactions of S-alkyl alkylphosphonothioates like this compound has significant implications for understanding their interactions with biological systems, as enzymes are often highly stereospecific.

| Compound Class | Predominant Stereochemical Outcome | Implied Mechanism |

| S-alkyl alkylphosphonothioates | Inversion of configuration | Concerted (SN2-like) |

| S-alkyl phosphorothioates | Retention of configuration | Stepwise (Addition-Elimination) |

Derivatization Chemistry of this compound for Research Applications

The chemical modification of this compound is a valuable tool for conducting detailed mechanistic studies and for developing probes to investigate its interactions in biological systems.

Synthesis of Labeled this compound for Mechanistic Tracing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. This compound can be synthesized with isotopic labels at various positions to provide insights into bond-forming and bond-breaking steps.

Common isotopes used for labeling include deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O). For example, to study the mechanism of thio-ester cleavage, one could synthesize this compound with an ¹⁸O label in the ethoxy group. By analyzing the distribution of the ¹⁸O label in the products of a hydrolysis reaction, one can determine whether the P-O or C-O bond is cleaved.

A general synthetic approach to labeled this compound would involve using a commercially available labeled starting material. For instance, to introduce a ¹³C label into the methyl group attached to the phosphorus, one could start with ¹³C-labeled methyl iodide. The synthesis would then proceed through standard organophosphorus chemistry routes, such as the Michaelis-Arbuzov reaction, to construct the final labeled molecule.

Similarly, deuterium labeling can be used to probe for kinetic isotope effects, which can provide information about the transition state of a reaction. For example, by comparing the reaction rates of deuterated and non-deuterated this compound, one can infer whether a particular C-H bond is broken in the rate-determining step.

Functionalization for Bioconjugation Studies

To study the interaction of this compound with biological molecules such as proteins or nucleic acids, it is often necessary to attach a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. This requires the chemical functionalization of the molecule to introduce a reactive handle that can be used for conjugation.

While specific methods for the functionalization of this compound for bioconjugation are not widely reported, general strategies for the modification of organophosphorus compounds can be applied. One approach would be to synthesize an analogue of this compound that contains a reactive functional group, such as a carboxylic acid, an amine, or an azide.

For example, the ethyl or propyl group could be replaced with a longer alkyl chain terminating in a functional group suitable for conjugation. This modified phosphonothioate could then be reacted with a biomolecule of interest that has a complementary reactive group. This would allow for the creation of a bioconjugate that can be used to study the localization, binding, and reactivity of the phosphonothioate moiety in a biological context.

The choice of functional group and conjugation chemistry would depend on the specific application and the nature of the biomolecule being studied. Common bioconjugation reactions include amide bond formation, click chemistry, and Staudinger ligation.

Theoretical and Computational Chemistry Applied to O Ethyl S Propyl Methylphosphonothioate

Quantum Chemical Calculations of O-Ethyl S-propyl methylphosphonothioate Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of organophosphorus compounds. mdpi.com These calculations can predict geometries, energies, and a variety of electronic descriptors that govern the reactivity and stability of molecules. While specific studies on this compound are limited, research on analogous compounds provides a framework for understanding its likely characteristics.

The flexibility of the ethyl and propyl chains in this compound allows for the existence of multiple conformations. Conformational analysis through computational methods helps identify the most stable arrangements of the atoms and the energy barriers for rotation around single bonds. nih.gov For similar polyfunctional polar compounds, it has been shown that a multitude of conformers can exist, with their relative stability influenced by intramolecular interactions and steric factors. nih.gov

For instance, in related N,N-dialkyl substituted bisphosphorylated acetamides, the conformational landscape is determined by rotation around several bonds, leading to a complex equilibrium of different forms. nih.gov The preferred conformers are often stabilized by intramolecular hydrogen contacts and the steric hindrance of bulky substituents. nih.gov A similar approach for this compound would involve systematically rotating the bonds connected to the phosphorus center and calculating the relative energies of the resulting conformers to identify the most energetically favorable structures.

| Dihedral Angle | Rotational Barrier (kcal/mol) - Representative Organophosphate |

| P-O-C-C | Data not available for specific compound |

| P-S-C-C | Data not available for specific compound |

| C-P-O-C | Data not available for specific compound |

| C-P-S-C | Data not available for specific compound |

Bond dissociation energy (BDE) is a critical parameter for understanding the stability of a molecule and predicting its reaction pathways. Computational methods, such as DFT and high-level ab initio procedures, can accurately predict the BDEs of various bonds within a molecule. core.ac.ukacs.org Studies on a range of organophosphorus compounds have been conducted to assess the accuracy of different computational methods in predicting these values. core.ac.ukacs.org

For organophosphorus compounds, the strength of the P-O and P-S bonds is of particular interest. Research on related compounds has shown that the BDE of a C-P bond in a phosphonate (B1237965) is significantly weaker than the O-P bond in a phosphate (B84403) ester, which has implications for their relative stability and reactivity. researchgate.net The table below presents representative BDE values for bonds found in analogous organophosphorus compounds, calculated using various theoretical methods. These values provide an estimate of the bond strengths expected in this compound.

| Bond | Computational Method | Calculated BDE (kcal/mol) - Representative Organophosphate |

| P-O | BMK | ~85-95 |

| P-S | M05-2X | ~70-80 |

| P-C | G3(MP2)-RAD | ~65-75 |

| C-H (ethyl) | CBS-QB3 | ~98-100 |

| C-H (propyl) | CBS-QB3 | ~98-100 |

| C-H (methyl) | CBS-QB3 | ~104-105 |

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of a molecule, with negative regions indicating areas prone to electrophilic attack and positive regions indicating susceptibility to nucleophilic attack. nih.gov

For organophosphorus compounds, the phosphoryl oxygen is typically a site of negative electrostatic potential, making it a likely target for electrophiles. Conversely, the phosphorus atom is often a region of positive electrostatic potential, rendering it susceptible to nucleophilic attack. Quantum chemical calculations can generate detailed MEP maps and other reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), which provide further insights into the chemical reactivity of the molecule. mdpi.com

| Descriptor | Calculated Value - Representative Organophosphate |

| HOMO Energy | Data not available for specific compound |

| LUMO Energy | Data not available for specific compound |

| HOMO-LUMO Gap | Data not available for specific compound |

| Vmin (lone pair region) | Proportional to sigma-donating ability nih.gov |

Computational Simulations of this compound in Solvent Environments

The behavior and reactivity of a molecule can be significantly influenced by its surrounding solvent. Computational simulations, particularly those employing implicit or explicit solvent models, can be used to study these effects. mdpi.com Implicit solvent models, such as the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium, which can be an efficient way to account for bulk solvent effects. mdpi.com

Explicit solvent simulations, often performed using molecular dynamics, involve modeling individual solvent molecules around the solute. This approach provides a more detailed picture of solute-solvent interactions, including the formation of hydrogen bonds and the structure of the solvent shell. Studies on organophosphorus pesticides have shown that the choice of solvent can play a crucial role in their toxicity and degradation pathways. ed.ac.ukresearchgate.netnih.gov For this compound, simulations in different solvents, such as water and organic solvents, could reveal important information about its environmental fate and transport.

Molecular Dynamics Simulations for this compound Conformational Space Exploration

While quantum chemical calculations are excellent for studying the properties of a molecule in its equilibrium geometry, molecular dynamics (MD) simulations provide a way to explore its conformational space and dynamic behavior over time. researchgate.netnjit.edu MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. researchgate.net

By running MD simulations, it is possible to observe conformational changes, study the flexibility of different parts of the molecule, and identify the most frequently accessed conformations. researchgate.net For a molecule like this compound with several rotatable bonds, MD simulations can provide a more complete picture of its conformational landscape than static quantum chemical calculations alone. These simulations are particularly useful for understanding how the molecule might interact with biological targets or how it behaves in complex environments. researchgate.net

| Simulation Parameter | Typical Value for Organophosphate Simulation |

| Force Field | OPLS-AA, CHARMM, AMBER |

| Simulation Time | Nanoseconds to Microseconds |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Solvent Model | TIP3P, SPC/E (for aqueous simulations) |

Advanced Research Topics and Emerging Methodologies for O Ethyl S Propyl Methylphosphonothioate

Application of Omics Technologies to Elucidate O-Ethyl S-propyl methylphosphonothioate's Biological Impact (excluding human data)

Thorough searches of scientific databases yielded no specific studies that apply omics technologies (transcriptomics, proteomics, metabolomics) to investigate the biological impact of this compound in non-human organisms. Research in this area for other organophosphorus compounds is prevalent, often detailing alterations in gene expression, protein profiles, and metabolic pathways in various species. However, similar dedicated research to create a molecular profile of the effects of this compound has not been published. Consequently, there is no available data to populate tables on differentially expressed genes, altered proteins, or perturbed metabolic pathways resulting from exposure to this specific compound.

Nanotechnology Applications in this compound Detection and Remediation Research

There is no specific research in the public domain on the application of nanotechnology for the detection or remediation of this compound. The field of nanotechnology has seen the development of various nanosensors and nanomaterials for the detection and degradation of a range of organophosphorus pesticides and nerve agents. These technologies often utilize nanoparticles to enhance the sensitivity and efficiency of detection methods or to catalyze the breakdown of these compounds. However, studies detailing the development or application of such nanotechnologies specifically for this compound are absent from the current body of scientific literature. Therefore, no data on specific nanoparticle types, their detection limits, or remediation efficiencies for this compound can be presented.

High-Throughput Screening Approaches for this compound Interaction Profiling

No published research could be identified that utilizes high-throughput screening (HTS) to profile the biological or chemical interactions of this compound. HTS methodologies are powerful tools for rapidly assessing the effects of chemical compounds on a wide array of biological targets. While HTS is a common approach in toxicology and drug discovery for other organophosphorus compounds, its application to this compound for interaction profiling has not been documented. As a result, there are no available datasets from HTS assays, such as target interaction profiles or concentration-response curves, for this specific chemical.

Advanced Spectroscopic Techniques for In Situ this compound Analysis

While standard spectroscopic methods are used for the basic characterization of this compound, there is a lack of published research on the use of advanced spectroscopic techniques for its in situ analysis. Advanced methods such as surface-enhanced Raman spectroscopy (SERS), coherent anti-Stokes Raman spectroscopy (CARS), or other specialized techniques that allow for real-time, in-place analysis in complex matrices have not been specifically applied to this compound in published studies. Research in this area for other, more prominent organophosphorus compounds exists, but the specific methodologies and findings cannot be extrapolated to this compound. Consequently, there is no data to present on the application and results of such advanced spectroscopic analyses for this compound.

Conclusion and Future Perspectives on O Ethyl S Propyl Methylphosphonothioate Research

Synthesis of Current Academic Understanding of O-Ethyl S-propyl methylphosphonothioate

This compound is an organophosphorus compound belonging to the thiophosphonate class of chemicals. The academic understanding of this molecule is largely framed by its structural similarity to other well-studied organophosphates, particularly the V-series nerve agents. mdpi.comscielo.br Its chemical structure is characterized by a central phosphorus atom, which is a chiral center, meaning the compound exists as two distinct enantiomers (P(+) and P(-)). This stereoisomerism is a critical aspect of its chemistry, as enantiomers of related compounds are known to exhibit significant differences in biological activity.

The primary and most well-documented biological effect of this compound and its analogues is the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov AChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, causing continuous nerve stimulation, which can result in a range of physiological effects. Research into this class of compounds is of significant interest within the framework of the Chemical Weapons Convention (CWC), as organophosphates with specific alkyl groups are subject to international monitoring and control due to their potential use as chemical warfare agents or as precursors to them. scielo.br

Identification of Critical Knowledge Gaps and Unexplored Avenues in this compound Research

Despite the general understanding of its class, significant knowledge gaps exist specifically for this compound. A primary gap is the limited publicly available research dedicated exclusively to this compound, with much of the detailed literature focusing on more prominent analogues like VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate).

Key unexplored avenues include:

Enantiomer-Specific Activity: While the existence of stereoisomers is known, a detailed characterization of the toxicokinetics and toxicodynamics of the individual P(+) and P(-) enantiomers of this compound is lacking. Understanding these differences is crucial for a complete toxicological profile.

Environmental Fate and Degradation: The precise degradation pathways, rates of hydrolysis, and persistence of this specific compound in various environmental matrices (e.g., different soil types, water at various pH levels) are not well-documented. While related compounds are known to hydrolyze into products like ethyl methylphosphonic acid and methylphosphonic acid, the specific kinetics and influencing environmental factors for this compound remain an area for investigation. researchgate.net

Full Toxicological Spectrum: The research focus has predominantly been on AChE inhibition. The potential for off-target effects, such as interaction with other enzymes or receptor systems, represents a significant gap in the understanding of its complete biological impact.

Advanced Detection Methodologies: While general methods for detecting organophosphates exist, the development of highly sensitive, selective, and field-portable analytical techniques specifically for this compound and its unique degradation products is an ongoing challenge.

Proposed Frameworks for Future Interdisciplinary Investigations of this compound

Addressing the identified knowledge gaps requires a concerted, interdisciplinary approach. Future research could be structured around the following frameworks:

Computational and Toxicological Modeling: The use of in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, could predict the differential toxicity of the enantiomers and elucidate their binding mechanisms with AChE and other potential biological targets. This approach can efficiently guide further experimental studies.

Environmental and Analytical Chemistry: A comprehensive investigation into the environmental behavior of this compound is needed. This would involve laboratory and field studies to determine its persistence, mobility, and degradation in soil and aquatic systems. Such research should be coupled with the development of advanced analytical methods, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for unambiguous, trace-level detection of the parent compound and its metabolites.

Biochemistry and Medical Countermeasures: Future biochemical research should focus on the kinetics of AChE inhibition and the subsequent "aging" process, where the enzyme-inhibitor complex becomes resistant to reactivation. mdpi.com This knowledge is vital for the development of more effective medical treatments, such as novel oxime reactivators or bioscavengers (enzymes that can neutralize the compound). researchgate.net Exploring nanoparticle-based platforms for the targeted delivery of such antidotes is also a promising avenue. nih.gov

Synthetic and Stereoselective Chemistry: The development of efficient and scalable synthetic routes to produce the individual, pure enantiomers of this compound is essential. This would enable precise toxicological testing and a deeper understanding of the structure-activity relationship.

Broader Implications of this compound Research for Chemical Sciences

Research on this compound, while specific, has broader implications that extend across the chemical sciences.

Support for International Security and Non-Proliferation: Detailed chemical and biological data on this and related compounds are crucial for the effective implementation and verification of the Chemical Weapons Convention. Understanding synthetic pathways, precursor chemicals, and degradation signatures aids international bodies like the Organisation for the Prohibition of Chemical Weapons (OPCW) in their monitoring and inspection efforts. scielo.br

Advancements in Toxicology and Pharmacology: The study of highly potent enzyme inhibitors like this compound provides fundamental insights into neurochemistry and enzyme kinetics. Efforts to develop medical countermeasures drive innovation in pharmacology, particularly in the design of targeted antidotes and therapies for poisoning. researchgate.net

Innovation in Analytical Science: The stringent requirement to detect and identify minute quantities of these compounds in complex environmental or biological samples pushes the boundaries of analytical chemistry. It fosters the development of more sensitive, rapid, and robust analytical instrumentation and methodologies that have applications in environmental monitoring, forensics, and clinical diagnostics.

Enhancing Environmental Remediation Strategies: A thorough understanding of how persistent organophosphorus compounds behave and break down in the environment is critical for developing effective strategies for decontamination and remediation of affected areas. researchgate.net This knowledge can be applied to a wide range of organophosphate pollutants, including pesticides.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H15O2PS | PubChem nih.gov |

| Molecular Weight | 182.22 g/mol | PubChem nih.gov |

| IUPAC Name | 1-[ethoxy(methyl)phosphoryl]sulfanylpropane | PubChem nih.gov |

| CAS Number | 13088-83-0 | PubChem nih.gov |

Table 2: Summary of Research Focus Areas and Future Directions